11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a fused tricyclic core with a cyclopentane ring. Its structure includes:
- Five methyl groups at positions 4, 4, 8, 10, and 14, enhancing steric bulk and hydrophobicity.
- A 17-(4,5,6-trihydroxy-6-methylheptan-2-yl) side chain, contributing significant polarity and hydrogen-bonding capacity.
- Two ketone groups at positions 3 and 16 (dione), which may influence redox properties and reactivity.
Properties
IUPAC Name |
11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDQRGCYJUHPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antidiabetic Properties
Alisol A has been studied for its potential antidiabetic effects. Research indicates that it may enhance insulin sensitivity and glucose metabolism. In a study involving diabetic rats, administration of Alisol A resulted in significant reductions in blood glucose levels and improvements in lipid profiles. These findings suggest that Alisol A could be a promising candidate for developing new antidiabetic therapies .
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies have demonstrated that Alisol A can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. These findings highlight the potential of Alisol A as a natural anticancer agent .
Anti-inflammatory Effects
Alisol A exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests that it may be useful in managing conditions such as arthritis and other inflammatory disorders .
Sweetener Development
Recent patents have explored the use of Alisol A as a natural sweetener or sweetness enhancer. Its unique chemical structure allows it to interact with sweetness receptors effectively. This application is particularly relevant in developing low-calorie sweeteners derived from natural sources .
Nutraceuticals
Given its bioactive properties, Alisol A is being investigated for incorporation into nutraceutical products. These products aim to provide health benefits beyond basic nutrition. The compound’s antioxidant and anti-inflammatory properties make it an attractive ingredient for functional foods aimed at improving overall health .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, functional groups, and physicochemical properties.
Table 1: Structural and Molecular Weight Comparison
Key Differences and Implications:
The pyridin-3-yl substituent in introduces nitrogen-based basicity, contrasting with the hydroxyl-rich side chains of other compounds .
Functional Groups: The 3,16-dione groups in the target compound are rare among analogs, which typically feature hydroxyls or single ketones (e.g., position 12 in ). Pentamethylation (positions 4, 4, 8, 10, 14) in the target compound is more extensive than the dimethyl or tetramethyl patterns in analogs (e.g., ), likely improving metabolic stability .
Molecular Weight Trends :
- Compounds with bulkier side chains (e.g., acetylated derivatives in , entry 3: 468.762 g/mol) or multiple hydroxyls () approach the upper limit of the molecular weight range for this class, affecting bioavailability .
Research Findings and Methodological Insights
Structural Analysis :
- Crystallographic refinement tools like SHELXL () are critical for resolving complex substituent configurations in cyclopenta[a]phenanthrenes, particularly for distinguishing hydroxyl and methyl stereochemistry .
Similarity Metrics :
- The Tanimoto coefficient () is widely used to quantify structural similarity. For example, the target compound and ’s analog share a similarity score >0.7 (hypothetical) due to shared hydroxylated side chains, whereas the pyridinyl derivative () would score lower (<0.5) .
Synthetic Approaches :
- Late-stage C–H hydroxylation () could rationalize the introduction of the 11-hydroxy group in the target compound, while methylation steps may explain its pentamethyl pattern .
Database References :
- Compounds like those in and are cataloged in authoritative databases (NIST, Cheméo), underscoring their relevance in drug discovery and materials science .
Biological Activity
The compound 11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione (commonly referred to as 11-OH-PM) is a complex triterpenoid with potential biological activities. This article explores its pharmacological properties based on recent studies and findings.
Chemical Structure
The structure of 11-OH-PM includes multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene core. Its molecular formula is C30H50O6. The presence of hydroxyl groups suggests possible interactions with biological macromolecules and potential antioxidant properties.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The hydroxyl groups in 11-OH-PM may contribute to its ability to scavenge free radicals and reduce oxidative stress. Preliminary assays have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Cytotoxicity
In studies evaluating the cytotoxic effects of similar triterpenoids on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), compounds structurally related to 11-OH-PM demonstrated modest cytotoxic activity. This suggests that 11-OH-PM may also possess the ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects
Triterpenoids are known for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism could potentially be applicable to 11-OH-PM as well .
Case Studies
- Cytotoxicity Assay : A study examined the effects of various triterpenoids on MDA-MB-231 cells. Results indicated that certain structural analogs exhibited IC50 values in the micromolar range. While specific data for 11-OH-PM is limited, it is hypothesized that it may share similar effects due to structural similarities .
- Antioxidant Activity : In a comparative analysis of triterpenoids derived from different plant sources, compounds exhibiting similar functional groups were tested for their ability to reduce oxidative stress markers in human cell lines. The results showed a significant reduction in reactive oxygen species (ROS), supporting the antioxidant potential of 11-OH-PM .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antioxidant | Potential to scavenge free radicals; reduces oxidative stress |
| Cytotoxicity | Modest activity against cancer cell lines; induces apoptosis |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; affects COX and LOX pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
